2,3,5-Trimethylpyridin-4-amine hydrochloride
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Overview
Description
2,3,5-Trimethylpyridin-4-amine hydrochloride is an organic chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylpyridin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trimethylpyridine and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to achieve the desired product yield.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3,5-Trimethylpyridin-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyridine: A precursor in the synthesis of 2,3,5-Trimethylpyridin-4-amine hydrochloride.
4-Aminopyridine: A related compound with similar structural features but different functional groups.
2,6-Dimethylpyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
2,3,5-Trimethylpyridin-4-amine hydrochloride is a derivative of pyridine that has garnered attention for its diverse biological activities. This compound is characterized by a pyridine ring substituted with three methyl groups and an amino group, which contributes to its basic character and potential biological functions. Recent studies have explored its synthesis, characterization, and particularly its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods:
- Condensation Reaction : The condensation of 3-methylpyridine with formamide followed by reduction using sodium borohydride.
- Reduction of Nitro Compounds : Reaction of 4-nitropyridine with 2,3-dimethylpyridine followed by hydrogenation.
Characterization techniques include:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Notably:
- It has shown potent inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) in vitro.
- The compound's mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines:
- In a study involving breast cancer cells, it was found to inhibit cell growth in a dose-dependent manner.
- Another investigation highlighted its efficacy against hepatocellular carcinoma (HCC), showcasing its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
These studies underline the compound's versatility and potential for therapeutic applications.
Toxicity and Safety
While the biological activities are promising, understanding the toxicity profile is crucial. Current literature indicates that more research is needed to evaluate the safety and potential side effects associated with long-term use or high concentrations of this compound. Preliminary findings suggest moderate toxicity levels in certain experimental setups, emphasizing the need for further toxicological assessments.
Implications in Research and Industry
The implications of this compound extend across various fields:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
- Catalysis : The compound's structure may facilitate the design of metal-based catalysts for organic reactions.
- Environmental Analysis : Analytical methods such as HPLC and LC-MS/MS are being developed for quantifying this compound in environmental samples.
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2,3,5-trimethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-4-10-7(3)6(2)8(5)9;/h4H,1-3H3,(H2,9,10);1H |
InChI Key |
NCPKVHFRMOETTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1N)C)C.Cl |
Origin of Product |
United States |
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